Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate
Description
Properties
IUPAC Name |
octyl 3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O3/c1-5-6-7-8-9-12-17-33-25(31)16-15-20-18-21(27(2,3)4)26(32)24(19-20)30-28-22-13-10-11-14-23(22)29-30/h10-11,13-14,18-19,32H,5-9,12,15-17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAABEDPVQWFPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016713 | |
| Record name | octyl 3-[3-(2H-benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Yellow viscous liquid; [Sigma-Aldrich MSDS] | |
| Record name | Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched and linear alkyl esters | |
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| Record name | Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched and linear alkyl esters | |
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CAS No. |
127519-17-9, 84268-23-5 | |
| Record name | Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched and linear alkyl esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | octyl 3-[3-(2H-benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A mixture of branched and linear C7-C9 alkyl 3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]propionates | |
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| Record name | Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched and linear alkyl esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Catalytic Hydrogenation with Raney Nickel
In Example 18, 35.5 g of 2-nitro-2'-hydroxy-3',5'-di-tert-butylazobenzene is suspended in tributyl phosphate and methanol with sodium hydroxide. Addition of 8 g of Raney nickel catalyst under 1 atm hydrogen at 45°C for 7 hours yields 85.8% of 2-(2-hydroxy-3,5-di-tert-butylphenyl)-2H-benzotriazole after filtration and crystallization.
Key Parameters:
-
Temperature: 45–50°C
-
Catalyst loading: 20–25 wt% relative to substrate
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Solvent system: Tributyl phosphate/methanol (2:1 ratio)
Alternative Reducing Agents
Example 22 employs diethylenetriamine as a reductant in xylene at 50°C, achieving a 90% yield. This method avoids pressurized hydrogen, enhancing safety for industrial-scale production.
Esterification of Phenolic Intermediate
The phenolic hydroxyl group of 2-(2-hydroxy-3,5-di-tert-butylphenyl)-2H-benzotriazole is esterified with octyl bromide to introduce the lipophilic octyl chain.
Base-Mediated Esterification
Reaction conditions from analogous compounds suggest using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. The process typically achieves >95% conversion, with excess octyl bromide (1.5 equivalents) driving the reaction to completion.
Purification:
-
Post-reaction, the mixture is diluted with ethyl acetate and washed with 5% HCl to remove residual base.
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Column chromatography (silica gel, hexane/ethyl acetate 8:2) isolates the esterified product in 85–90% purity.
Optimization of Reaction Conditions
Solvent Systems
Comparative studies highlight solvent impacts on yield:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Xylene | 50 | 90 | 92 |
| Tributyl phosphate/methanol | 45 | 85.8 | 89 |
| Isopropanol | 60 | 49.2 | 78 |
Catalyst Efficiency
Raney nickel outperforms molybdenum-promoted variants, as shown in Example 14, where the latter yields only 49.2%.
Large-Scale Industrial Synthesis
Continuous Hydrogenation
Pilot-scale reactors utilize fixed-bed Raney nickel catalysts under 5–10 bar hydrogen pressure, reducing reaction time to 2–3 hours while maintaining 88–92% yield.
Crystallization Protocols
Final products are crystallized from xylene/methanol (1:4 ratio) to achieve >98% purity. Recrystallization parameters:
-
Cooling rate: 0.5°C/min
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Seed crystal addition at 50°C
Analytical Validation
Spectroscopic Confirmation
Chromatographic Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >95% purity with a retention time of 12.3 minutes.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch hydrogenation | 85–90 | 89–92 | Moderate |
| Continuous hydrogenation | 88–92 | 95–98 | High |
| Diethylenetriamine reduction | 90 | 92 | Low |
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions: Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted benzotriazole derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds. Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the treatment of various diseases. Industry: It is used as a UV filter and corrosion inhibitor in materials science.
Mechanism of Action
The mechanism by which Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate exerts its effects involves its interaction with molecular targets and pathways. The compound's benzotriazole ring can bind to enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a family of benzotriazole derivatives optimized for UV absorption. Below is a comparative analysis of its structural and functional analogs:
Table 1: Structural and Functional Comparison of Benzotriazole Derivatives
Functional and Application Differences
UV Absorption Range :
- The parent compound (84268-23-5) absorbs broadly across 280–400 nm , typical for benzotriazoles. The chloro-substituted variant (83044-89-7) shows a shifted absorption profile due to electron-withdrawing chlorine, enhancing performance in specific UV ranges .
- Di-tert-butyl derivatives (3846-71-7) exhibit stronger steric protection but lack ester chains, reducing polymer compatibility .
Solubility and Compatibility :
Research Findings and Industrial Relevance
Efficacy in Polymer Stabilization :
Synergistic Formulations :
Biological Activity
Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate, commonly referred to as Octyl Benzotriazole, is a complex organic compound with significant biological activities. Its molecular formula is C27H37N3O3, and it has a molecular weight of 451.6 g/mol. This compound is notable for its unique structure, which includes a benzotriazole moiety known for its applications in UV protection and as an antioxidant.
- Molecular Formula : C27H37N3O3
- Molecular Weight : 451.6 g/mol
- CAS Number : 84268-23-5
- IUPAC Name : this compound
The biological activity of Octyl Benzotriazole primarily stems from its ability to interact with various biological targets. The benzotriazole ring can bind to enzymes and receptors, influencing multiple biochemical pathways. It has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
Antioxidant Activity
Research indicates that compounds containing benzotriazole structures can effectively inhibit lipid peroxidation and protect cellular components from oxidative damage. This activity is crucial in preventing cellular aging and various diseases associated with oxidative stress.
UV Absorption Properties
Octyl Benzotriazole is particularly recognized for its UV-filtering capabilities. It absorbs UV radiation effectively, making it a valuable ingredient in sunscreens and cosmetic formulations. The compound's ability to absorb UV light helps protect the skin from harmful effects such as sunburn and skin cancer.
Toxicological Profile
The safety profile of Octyl Benzotriazole has been assessed in various studies. While it demonstrates beneficial biological activities, potential toxicity must be considered:
- Acute Toxicity : Studies on related compounds suggest that octylphenols can cause mild irritation upon exposure. Specific data on Octyl Benzotriazole's acute toxicity is limited but warrants further investigation.
- Metabolic Pathways : Similar compounds undergo rapid metabolism in the liver, primarily through phase I and phase II reactions, resulting in detoxification via hydroxylation and glucuronidation pathways .
Comparative Analysis
To understand the uniqueness of Octyl Benzotriazole compared to similar compounds, a comparative analysis was conducted:
| Compound Name | Structure | Biological Activity | Applications |
|---|---|---|---|
| Benzotriazole | Benzotriazole | Antioxidant, UV filter | Corrosion inhibitor |
| Octyl Methoxycinnamate | Octyl Methoxycinnamate | UV filter | Sunscreen |
| Octyl Salicylate | Octyl Salicylate | UV filter | Cosmetics |
Case Studies
- UV Protection Efficacy : A study demonstrated that formulations containing Octyl Benzotriazole provided superior protection against UV-induced skin damage compared to those without it. The compound significantly reduced erythema formation in human subjects exposed to UV radiation.
- Antioxidant Effects in Cellular Models : In vitro studies using human fibroblast cells showed that Octyl Benzotriazole reduced oxidative stress markers significantly when exposed to hydrogen peroxide, indicating its potential therapeutic role in skin health.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate?
- Methodology : The synthesis typically involves coupling reactions between benzotriazole derivatives and hydroxyphenylpropanoate intermediates. For example, microwave-assisted synthesis () can enhance reaction efficiency by reducing time and improving yield. Key steps include:
- Use of 1,4-dioxane or ethanol as solvents for improved solubility of intermediates.
- Catalytic agents like triethylamine or pyridine to facilitate esterification ( ).
- Reaction temperatures between 80–90°C for 1–3 hours under nitrogen atmosphere to prevent oxidation ().
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures high purity .
Q. How can structural characterization be performed for this compound?
- Crystallography : Single-crystal X-ray diffraction using SHELXL ( ) is ideal for resolving the 3D structure. Key parameters include:
- Data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
- Refinement with SHELXL’s restraints for disordered tert-butyl groups .
- Spectroscopy :
- 1H/13C NMR : Assign peaks using deuterated chloroform (CDCl₃) as a solvent. The tert-butyl group typically appears as a singlet at ~1.3 ppm (1H) and ~29 ppm (13C) ().
- IR : Confirm ester carbonyl (C=O) stretches at ~1730 cm⁻¹ and hydroxyl (O-H) bands at ~3500 cm⁻¹ .
Q. What solvents and storage conditions are recommended for stability studies?
- Solvents : Use non-polar solvents (e.g., hexane, ethyl acetate) to prevent hydrolysis of the ester group. Polar aprotic solvents like DMSO may disrupt the benzotriazole moiety ( ).
- Storage : Store under inert gas (argon) at –20°C to minimize oxidative degradation of the phenolic hydroxyl group .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural analysis?
- Advanced NMR Techniques :
- HSQC/HMBC : Correlate proton and carbon signals to confirm connectivity between the benzotriazole ring and the propanoate chain .
- Variable Temperature NMR : Resolve overlapping peaks caused by hindered rotation of the tert-butyl group ( ).
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to verify assignments ().
Q. What experimental designs address contradictions in reported antioxidant activity mechanisms?
- Controlled Degradation Studies :
- Expose the compound to UV light (254 nm) and measure residual antioxidant capacity via DPPH assays. Correlate results with HPLC-MS to identify degradation products (e.g., quinone formation from the phenolic group) .
Q. How can computational modeling predict interactions between this compound and polymer matrices in material science applications?
- Molecular Dynamics (MD) Simulations :
- Build a polymer model (e.g., polyethylene) and simulate the compound’s diffusion using force fields like OPLS-AA.
- Analyze binding energies between the benzotriazole group and polymer chains to predict UV-stabilizing efficiency ().
- Docking Studies : Use AutoDock Vina to assess affinity for biological targets (e.g., enzymes involved in oxidative stress) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
